molecular formula C32F16N8Ni B13640496 [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel

[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel

Cat. No.: B13640496
M. Wt: 859.1 g/mol
InChI Key: URIMSIWGZBACEM-UHFFFAOYSA-N
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Description

The compound [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel is a nickel-based phthalocyanine derivative. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins and are known for their stability and electronic properties. The hexadecafluoro substitution enhances the compound’s electron-withdrawing capabilities, making it useful in various electronic and catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel typically involves the cyclotetramerization of a suitable phthalonitrile derivative in the presence of a nickel salt. The reaction is carried out under high-temperature conditions, often in a solvent such as quinoline or dimethylformamide. The presence of a base, such as sodium or potassium carbonate, is also required to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nickel(III) or nickel(IV) species, while reduction can yield nickel(I) or nickel(0) species. Substitution reactions can result in the replacement of fluorine atoms with alkoxy or amino groups.

Scientific Research Applications

Chemistry

In chemistry, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its electron-withdrawing properties make it an effective catalyst for these reactions.

Biology and Medicine

In biology and medicine, the compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for PDT.

Industry

Industrially, the compound is used in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism by which [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel exerts its effects involves its ability to interact with molecular targets through its electron-withdrawing properties. In catalytic reactions, the compound facilitates electron transfer processes, enhancing the reaction rate. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
  • Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
  • Zinc(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

Uniqueness

The uniqueness of [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel lies in its nickel center, which imparts distinct electronic properties compared to its copper, cobalt, and zinc counterparts. The nickel-based compound exhibits different catalytic activities and electronic behaviors, making it suitable for specific applications where other metal-based phthalocyanines may not be as effective.

Properties

Molecular Formula

C32F16N8Ni

Molecular Weight

859.1 g/mol

IUPAC Name

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;nickel(2+)

InChI

InChI=1S/C32F16N8.Ni/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

URIMSIWGZBACEM-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Ni+2]

Origin of Product

United States

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